molecular formula C14H12Br2N4O2 B2572239 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 255730-99-5

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2572239
CAS RN: 255730-99-5
M. Wt: 428.084
InChI Key: FTGYHYHFELGSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as TAK-659, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Brominated Flame Retardants

Brominated compounds, including novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the increasing application of NBFRs and the necessity for more research on their occurrence, environmental fate, and toxicity. The presence of such compounds in various environments points to their widespread use and potential risks, necessitating comprehensive monitoring and optimized analytical methods for all NBFRs to assess their impact accurately (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are trace contaminants in brominated flame retardants and are produced during the combustion of these chemicals. They are formed when organics are incinerated in the presence of bromine, e.g., in municipal and industrial incinerators and internal combustion engines. The biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, indicating potential toxicities and health impacts that require further study (J. Mennear, C. C. Lee, 1994).

Environmental Concentrations and Toxicology

The environmental presence and toxicological effects of specific brominated compounds, such as 2,4,6-tribromophenol, have been reviewed to understand their impact better. These compounds, due to their many sources, are ubiquitously found in the environment, yet much is unknown about their toxicokinetics and toxicodynamics. Further studies are crucial for assessing the risks associated with these chemicals, considering their potential roles as weak endocrine disruptors (C. Koch, B. Sures, 2018).

properties

IUPAC Name

8-bromo-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGYHYHFELGSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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